molecular formula C18H13Cl3N2O2 B8259294 1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester CAS No. 192702-75-3

1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester

Cat. No.: B8259294
CAS No.: 192702-75-3
M. Wt: 395.7 g/mol
InChI Key: LBMDCLWJCCZJEP-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester (CAS: 192702-75-3) is a pyrazole derivative characterized by a 1,3-disubstituted pyrazole core. Its molecular formula is C₁₈H₁₃Cl₃N₂O₂, with a molecular mass of 395.67 g/mol . Key structural features include:

  • 3-(4-Chlorophenyl) group: Introduces electron-withdrawing effects and enhances aromatic interactions.
  • 1-[(2,4-Dichlorophenyl)methyl] substituent: A benzyl group with two chlorine atoms at the 2- and 4-positions, increasing lipophilicity and steric bulk.
  • Methyl ester moiety: Influences solubility and metabolic stability.

Pyrazole derivatives are widely studied for pharmacological activities, including anti-inflammatory, analgesic, and receptor-binding properties.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2/c1-25-18(24)17-9-16(11-2-5-13(19)6-3-11)22-23(17)10-12-4-7-14(20)8-15(12)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMDCLWJCCZJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131324
Record name Methyl 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192702-75-3
Record name Methyl 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192702-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (192702-75-3) C₁₈H₁₃Cl₃N₂O₂ 395.67 3-(4-ClPh), 1-[(2,4-diClPh)CH₂], methyl ester High lipophilicity due to three Cl atoms; enhanced steric hindrance.
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1202030-53-2) C₁₉H₁₅ClN₂O₂ 338.79 3-(4-ClPh), 1-benzyl, methyl ester Reduced Cl content; benzyl group may improve metabolic stability.
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (938182-43-5) C₁₂H₁₁ClN₂O₂ 250.68 3-(4-ClPh), H at N1, ethyl ester Simpler structure; ethyl ester increases logP vs. methyl.
1H-Pyrazole-1-propanoic acid,4-chloro-3-(2,4-diClPh)-α-(methoxymethylene)-5-methyl-, methyl ester (CAS not specified) C₁₆H₁₅Cl₃N₂O₃ 397.66 Methoxymethylene, 5-methyl, 2,4-diClPh Additional methyl and methoxy groups; potential for varied stereochemistry.
3-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid ethyl ester (1020724-64-4) C₁₅H₁₅F₃N₂O₂ 312.29 3-ethyl, 1-(4-CF₃Ph), ethyl ester Trifluoromethyl group enhances electronegativity and metabolic resistance.
5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS not specified) C₂₄H₁₈N₂O₂ 366.42 Biphenyl, phenyl groups Bulky aromatic substituents may improve receptor binding affinity.

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability
  • Chlorine Substitution: The target compound’s three chlorine atoms (vs.
  • Ester Group : The methyl ester in the target compound may confer faster metabolic hydrolysis compared to ethyl esters (e.g., ), impacting half-life .
Pharmacological Implications
  • Anti-inflammatory Potential: Pyrazole esters with electron-withdrawing groups (e.g., Cl, CF₃) are associated with cyclooxygenase (COX) inhibition . The target compound’s dichlorophenyl groups may enhance COX-2 selectivity.
  • Receptor Binding: Analogs with biphenyl groups () show improved binding to hydrophobic pockets in receptors like cannabinoid or serotonin receptors, suggesting the target compound’s dichlorophenyl groups could mimic this effect .

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